molecular formula C8H3F4NO B139505 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 139057-86-6

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Cat. No.: B139505
CAS No.: 139057-86-6
M. Wt: 205.11 g/mol
InChI Key: OPPYFFRLKJUEOS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure safety and efficiency. The use of phosgene, a highly toxic gas, necessitates stringent safety protocols and specialized equipment to handle the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPYFFRLKJUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369881
Record name 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139057-86-6
Record name 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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